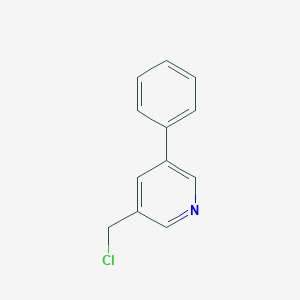![molecular formula C45H30N6 B065167 1,3,5-Tris(1-フェニル-1H-ベンゾ[d]イミダゾール-2-イル)ベンゼン CAS No. 192198-85-9](/img/structure/B65167.png)
1,3,5-Tris(1-フェニル-1H-ベンゾ[d]イミダゾール-2-イル)ベンゼン
概要
説明
It is particularly known for its role as an electron transport layer (ETL) material in organic light-emitting diodes (OLEDs) and quantum dot light-emitting diodes (QLEDs) . TPBi is valued for its high electron mobility, thermal stability, and ability to block holes, making it a crucial component in enhancing the efficiency and longevity of these devices .
科学的研究の応用
TPBi has a wide range of applications in scientific research, including:
Optoelectronics: TPBi is extensively used in OLEDs and QLEDs as an electron transport layer, enhancing device efficiency and stability
Photovoltaics: It serves as a buffer layer in organic solar cells, improving charge transport and device performance.
Sensors: TPBi-based materials are used in various sensing applications due to their excellent electronic properties.
Biological Research: TPBi derivatives are explored for their potential use in bioimaging and biosensing applications.
作用機序
Target of Action
The primary target of TPBi is the electron transport layer in optoelectronic devices . It acts as a hole-blocking material, preventing holes from reaching the electron transport layer .
Mode of Action
TPBi interacts with its targets by blocking holes, which are essentially spaces in an atom where an electron can exist. By doing so, it ensures that electrons and holes effectively recombine in the emissive layer, forming excitons and emitting light .
Biochemical Pathways
By blocking holes, it facilitates the recombination of electrons and holes in the emissive layer, leading to the formation of excitons and subsequent light emission .
Pharmacokinetics
It’s worth noting that tpbi has excellent thermal stability and solubility in common organic solvents, which can impact its performance in optoelectronic devices .
Result of Action
The primary result of TPBi’s action is the efficient emission of light in optoelectronic devices. By blocking holes and facilitating the recombination of electrons and holes in the emissive layer, TPBi contributes to the formation of excitons and the subsequent emission of light .
Action Environment
The action of TPBi can be influenced by environmental factors such as temperature and light exposure. For instance, TPBi exhibits excellent thermal stability, which is crucial for its performance in optoelectronic devices . Furthermore, TPBi has strong absorption in the ultraviolet region, which can effectively block UV light, protecting the stability of the material .
生化学分析
Biochemical Properties
It is known that this compound is used as an organic synthesis intermediate and pharmaceutical intermediate, and can be used in laboratory research processes and chemical pharmaceutical synthesis processes .
Cellular Effects
It is known that this compound is used in OLEDs as a hole-blocking material, blocking holes from reaching the electron transport layer, allowing electrons and holes to combine well in the luminescent layer to form excitons and emit light .
Molecular Mechanism
It is known that this compound is used in OLEDs as a hole-blocking material, blocking holes from reaching the electron transport layer, allowing electrons and holes to combine well in the luminescent layer to form excitons and emit light .
準備方法
Synthetic Routes and Reaction Conditions
TPBi is synthesized through a multi-step chemical process. One common method involves the reaction of 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene with appropriate reagents under controlled conditions . The synthesis typically involves:
Formation of Benzimidazole Rings: This step involves the condensation of o-phenylenediamine with benzoic acid derivatives.
Trimerization: The benzimidazole units are then trimerized to form the final TPBi structure.
Industrial Production Methods
In industrial settings, TPBi is produced using high-purity sublimation techniques to ensure the material’s quality and performance . Sublimation helps in obtaining ultra-pure TPBi, which is essential for its application in high-performance optoelectronic devices.
化学反応の分析
Types of Reactions
TPBi undergoes various chemical reactions, including:
Oxidation: TPBi can be oxidized under specific conditions, although it is generally stable under ambient conditions.
Reduction: Reduction reactions involving TPBi are less common but can occur under strong reducing conditions.
Substitution: TPBi can undergo substitution reactions, particularly at the benzimidazole rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole rings.
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-phenyl-1H-benzimidazol-1-yl)benzonitrile (iTPBI-CN): This compound has similar electron transport properties but with a higher glass transition temperature and deeper LUMO level.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Used as a host material in OLEDs, CBP has different electronic properties compared to TPBi.
Aluminum tris(8-hydroxyquinoline) (Alq3): Another electron transport material, Alq3 is commonly used in OLEDs but has different stability and electronic characteristics compared to TPBi.
Uniqueness of TPBi
TPBi stands out due to its high electron mobility, thermal stability, and excellent hole-blocking capabilities . These properties make it a preferred choice for high-performance optoelectronic devices, where efficiency and longevity are critical.
特性
IUPAC Name |
2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBRULPNIVQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620299 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192198-85-9 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(phenyl-2-benzimidazolyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of TPBi is C42H27N9, and its molecular weight is 645.71 g/mol.
ANone: While specific spectroscopic data isn't provided in the provided abstracts, researchers frequently employ techniques like UV-Vis absorption and photoluminescence (PL) spectroscopy to characterize the optical properties of TPBi and its interactions with other materials in devices. [, ]
ANone: TPBi exhibits favorable thermal stability, withstanding temperatures exceeding 100°C without significant degradation in luminance. [] Additionally, studies highlight its stability under ambient light illumination in atmospheric conditions. []
ANone: Research indicates that TPBi demonstrates good compatibility with various organic materials commonly employed in optoelectronic devices. For instance, it shows good compatibility with host materials like CBP and mCP in both phosphorescent and thermally activated delayed fluorescence (TADF) devices. []
ANone: TPBi is frequently employed as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) due to its ability to efficiently transport electrons and block holes. [, , , , , , , , , , , , , , , ]
ANone: The thickness of the TPBi layer significantly influences device performance by affecting charge balance and the recombination zone within the device. Studies have shown that optimizing the TPBi thickness leads to enhanced current efficiency and lower efficiency roll-off. [, , ]
ANone: Yes, incorporating TPBi with other materials like ZnO nanoparticles in layered ETL structures can further enhance device performance by mitigating charge imbalance issues and increasing maximum luminance. []
ANone: Research suggests TPBi's potential in organic Schottky junctions (OSJs) as an electron transport layer. Solution-processed TPBi in these devices resulted in improved power conversion efficiency due to its smoother surface morphology and lower trap density compared to conventional materials. []
ANone: TPBi's deep lowest unoccupied molecular orbital (LUMO) level facilitates efficient electron injection from the cathode while its hole-blocking properties prevent leakage of holes towards the cathode, thereby contributing to a balanced electron and hole recombination within the emissive layer. [, , , , , , ]
ANone: Yes, TPBi acts as an exciton blocking layer, confining excitons within the emissive layer and enhancing the probability of radiative recombination, leading to improved device efficiency. [, , , , ]
ANone: While not a light-emitting material itself, TPBi can influence the emission color by controlling the recombination zone and energy transfer processes within the device. For instance, it has been used in white OLEDs to balance blue and yellow emissions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
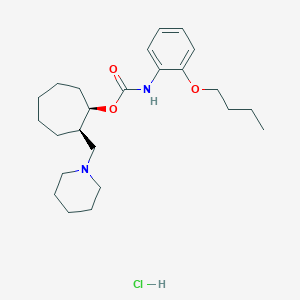
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
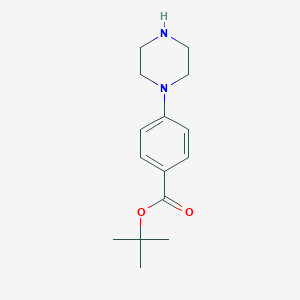
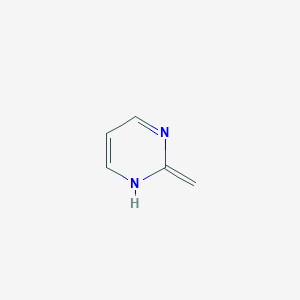
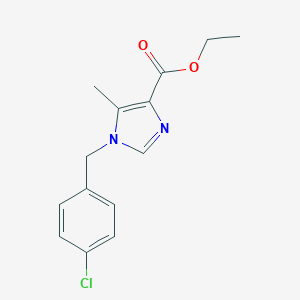
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)
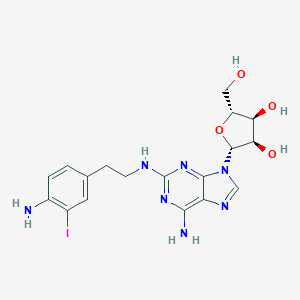
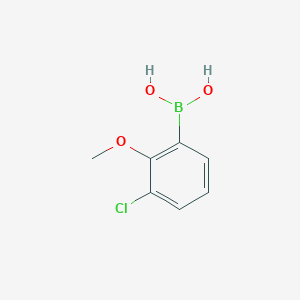
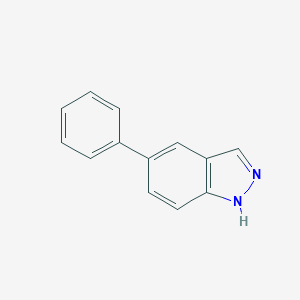
![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
